molecular formula C19H15ClN2OS B2973440 (E)-3-(2-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide CAS No. 1799250-94-4

(E)-3-(2-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide

Cat. No. B2973440
CAS RN: 1799250-94-4
M. Wt: 354.85
InChI Key: QYLZLIXOPIZCEP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CT-707 and is a type of acrylamide derivative.

Mechanism Of Action

The mechanism of action of CT-707 is not fully understood. However, it is believed to work by inhibiting the activity of protein kinases, which are involved in various cellular processes, including cell growth and division.
Biochemical and physiological effects:
CT-707 has been shown to exhibit potent inhibitory activity against several protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β). Inhibition of these kinases can lead to a decrease in cell growth and division, which may have therapeutic potential in cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of using CT-707 in lab experiments is its potent inhibitory activity against protein kinases, which makes it a useful tool for studying these enzymes. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on CT-707. One potential direction is to further investigate its role as a potential treatment for Alzheimer's disease. Another direction is to explore its potential as a cancer treatment, particularly in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of CT-707 and its potential applications in other fields.

Synthesis Methods

The synthesis of CT-707 involves the reaction of 2-chlorobenzaldehyde, 3-(pyridin-3-yl)acrylic acid, and thiophene-3-carbaldehyde in the presence of a base. The resulting product is then purified using column chromatography to obtain pure CT-707.

Scientific Research Applications

CT-707 has shown potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, CT-707 has been studied as a potential inhibitor of protein kinases, which are involved in various diseases, including cancer. It has also been studied as a potential treatment for Alzheimer's disease.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS/c20-18-4-2-1-3-15(18)5-6-19(23)22-11-14-9-17(12-21-10-14)16-7-8-24-13-16/h1-10,12-13H,11H2,(H,22,23)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLZLIXOPIZCEP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide

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